3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate is a versatile chemical compound known for its unique properties and wide range of applications in scientific research. This compound is particularly valuable in catalysis, synthesis, and material science investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the fluorosulfurylation of phenols and amines. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate involves large-scale synthesis processes that require precise control over reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include fluorosulfurylating agents, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate is widely used in scientific research due to its unique properties. Its applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.
Synthesis: It is employed in the synthesis of complex organic molecules, contributing to advancements in organic chemistry.
Material Science: The compound is utilized in material science investigations, particularly in the development of new materials with improved properties.
Wirkmechanismus
The mechanism by which 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to participate in various chemical reactions, leading to the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
1-Fluorosulfonyl-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
Uniqueness: 3-Methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate stands out due to its versatility and unique properties, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-methylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN2O2S.CHF3O3S/c1-6-2-3-7(4-6)10(5,8)9;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFZHKRHHIXNE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)S(=O)(=O)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.